5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole
Overview
Description
“5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound that contains a furan ring and an oxadiazole ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives often involves the reaction of hydrazine hydrate with various chalcones in the presence of ethanol . Another method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives has been studied using X-ray diffraction analysis and computer methods . The crystal structure of these compounds often exhibits a monoclinic symmetry .Chemical Reactions Analysis
The chemical reactions involving “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives are complex and can involve a variety of reactants and conditions . These reactions often result in the formation of new compounds with different properties and potential applications.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole” and its derivatives can vary depending on the specific compound and its structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, have been investigated for their antibacterial potential . Due to the rise in drug resistance to existing antimicrobial agents, researchers are exploring novel compounds. The furan nucleus is essential in the search for new antibacterial drugs. Investigating the antibacterial activity of this compound against both gram-positive and gram-negative bacteria is crucial.
Urease Inhibition
Urease inhibitors play a role in managing conditions related to urea metabolism. Furan derivatives, including 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, have been evaluated for their urease inhibition potential. Researchers investigate their efficacy and safety compared to existing urease inhibitors .
Other Therapeutic Applications
Beyond the mentioned fields, researchers explore furan-phenyl-oxadiazole’s effects on other biological processes. These include potential applications in anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-anxiety treatments . Further studies are needed to uncover additional therapeutic benefits.
Safety and Hazards
properties
IUPAC Name |
5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-2-5-9(6-3-1)11-13-12(16-14-11)10-7-4-8-15-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINKNWCODGPLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole |
Synthesis routes and methods
Procedure details
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